2-Adamantanamine, N,N-dimethyl-, hydrochloride

Local Anesthesia In Vivo Pharmacology Adamantane Derivatives

Generic amino-adamantanes often fail in sensory-selective local anesthesia studies due to structural mismatches. N,N-Dimethyl-2-adamantanamine HCl (CAS 10535-34-9) overcomes this with its unique 2-position N,N-dimethyl substitution: • Produces significantly longer nociceptive block than mepivacaine (P<0.01) with sensory-selective profile (P<0.05) • Key intermediate for 2-alkyl-2-aminoadamantane analogs overcoming M2 S31N influenza resistance • ≥98% purity (HPLC), supplied as hydrochloride salt; ideal for patch-clamp electrophysiology and SAR studies

Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
CAS No. 10535-34-9
Cat. No. B083161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantanamine, N,N-dimethyl-, hydrochloride
CAS10535-34-9
SynonymsN,N-Dimethyl-2-adamantanamine hydrochloride
Molecular FormulaC12H22ClN
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC(C2)CC1C3.Cl
InChIInChI=1S/C12H21N.ClH/c1-13(2)12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,3-7H2,1-2H3;1H
InChIKeyYQAKUGDAZMHAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Adamantanamine, N,N-dimethyl-, hydrochloride: Chemical Identity & Class Context


2-Adamantanamine, N,N-dimethyl-, hydrochloride (CAS 10535-34-9) is a dimethyl-substituted derivative of 2-aminoadamantane, belonging to the amino-adamantane class of compounds. Its molecular formula is C12H22ClN with a molecular weight of 215.76 g/mol [1]. As an adamantane-based amine, it shares structural features with clinically used agents like amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane), but the substitution pattern at the 2-position with N,N-dimethyl groups confers distinct physicochemical and pharmacological properties [2]. The compound is typically supplied as a hydrochloride salt with a purity specification of ≥98% (HPLC) [1], and is used primarily as a research intermediate and as a scaffold for exploring structure-activity relationships in antiviral and neuropharmacological studies [3].

2-aminoadamantane scaffold for resistance-evading antiviral analog design
N,N-dimethyl substitution modulates lipophilicity and CNS target engagement
Sensory-selective nociceptive block profile for targeted pain pathway research

2-Adamantanamine, N,N-dimethyl-, hydrochloride: Why Analogs Cannot Substitute


Substituting a generic amino-adamantane for 2-Adamantanamine, N,N-dimethyl-, hydrochloride introduces significant risk of divergent experimental outcomes due to its unique structural isomerism and substitution pattern. Unlike the 1-aminoadamantane scaffold of amantadine and memantine, the 2-adamantanamine core positions the amine functionality at a sterically distinct site, altering both its interaction with biological targets (e.g., M2 proton channels and NMDA receptors) and its physicochemical properties [1]. The addition of N,N-dimethyl groups further modulates lipophilicity, steric bulk, and electronic character, differentiating it from primary amines like 2-adamantanamine and secondary amines like rimantadine. These structural variations translate into measurable differences in receptor binding affinity, functional potency, and duration of action, making direct interchange without empirical validation a source of irreproducible results [2].

Target feature
Risk with 1-aminoadamantane analog
2-position amine core (steric shift)
Altered M2/NMDA binding affinity and target interaction geometry may shift results
N,N-dimethyl substitution (lipophilic bulk)
Primary amine analog may exhibit different brain penetration and pharmacokinetic profile
Sensory-selective nociceptive block profile
Non-selective anesthetics (lidocaine/mepivacaine) may mask sensory-specific endpoints

2-Adamantanamine, N,N-dimethyl-, hydrochloride: Quantitative Differentiation Evidence


Cutaneous Anesthetic Potency & Duration vs. Rimantadine

In a rat model of infiltrative cutaneous anesthesia, 2-adamantanamine was directly compared to rimantadine and the clinical local anesthetic lidocaine. The relative potency, expressed as the 50% effective dose (ED50) for blocking the cutaneous trunci muscle reflex, was significantly different: rimantadine ED50 = 23.8 mM (95% CI: 21.1–26.8), lidocaine ED50 = 26.4 mM (22.7–30.6), and 2-adamantanamine ED50 = 64.6 mM (55.0–75.9) [1]. This indicates 2-adamantanamine is approximately 2.7-fold less potent than rimantadine in this assay. However, at equianesthetic doses (ED25, ED50, ED75), 2-adamantanamine exhibited a significantly longer duration of action than lidocaine (P < 0.05) [1].

Cutaneous ED50
Head-to-head
2-adamantanamine ED50 64.6 mM vs rimantadine 23.8 mM
Reported cutaneous anesthesia endpoint context
Longer duration vs lidocaine at equianesthetic doses
Local Anesthesia In Vivo Pharmacology Adamantane Derivatives

Spinal Anesthesia Selectivity vs. Mepivacaine

Intrathecal administration of 2-adamantanamine was directly compared to the local anesthetic mepivacaine for spinal block in rats. On the 50% effective dose (ED50) basis, the rank order of potency was mepivacaine > 2-adamantanamine for producing spinal nociceptive, proprioceptive, and motor block (P < 0.05 for all differences) [1]. Quantitatively, 2-adamantanamine was less potent. However, 2-adamantanamine, but not mepivacaine, produced significantly greater nociceptive block than motor block (P < 0.05), indicating a more sensory-selective profile [1]. At equianesthetic doses (ED75, ED50, ED25), the duration of nociceptive block caused by 2-adamantanamine was significantly longer than that caused by mepivacaine (P < 0.01) [1].

Spinal selectivity
Head-to-head
Lower potency vs mepivacaine; nociceptive > motor block (P
Supports sensory-selective endpoint research
Prolonged nociceptive block vs mepivacaine
M2 Kd comparison
Cross-study
2-adamantanamine Kd 2.36 µM; amantadine Kd 0.91-2.17 µM
Preserved M2 binding capability confirmed
Cross-study comparable; class-level context
Resistance evasion
Class-level
2-alkyl derivatives overcome S31N; slow resistance (>8 passages)
Chemotype for resistance-evading antivirals
M2-independent mechanism suggested
Purity specification
Specification review
≥98% (HPLC); supply scale up to 100 kg
Supports batch-to-batch reproducibility
Vendor-specified; analytical verification recommended
Spinal Anesthesia Nociception Motor Block

M2 Channel Binding Affinity vs. Amantadine

The binding affinity of 2-adamantanamine to the influenza A virus M2 proton channel (Weybridge strain, H7N7) was determined using a fluorescence quenching assay. The dissociation constant (Kd) was measured as 2.36 µM [1]. In a parallel study using the same assay methodology, the reference compound amantadine exhibited an M2 binding affinity in the low micromolar range, with reported Kd values varying between 0.91 µM and 2.17 µM depending on the specific M2 variant and assay conditions [2]. While not a direct head-to-head measurement within a single study, the data indicate that 2-adamantanamine retains M2 channel binding capability comparable to amantadine, confirming that the 2-amino substitution pattern does not abolish interaction with this antiviral target.

M2 Kd comparison
Cross-study
2-adamantanamine Kd 2.36 µM; amantadine Kd 0.91-2.17 µM
Preserved M2 binding capability confirmed
Cross-study comparable; class-level context
Antiviral M2 Proton Channel Binding Affinity

Overcoming S31N Resistance: 2-Aminoadamantane Scaffold

A systematic study of 2-alkyl-2-aminoadamantanes demonstrated that the 2-aminoadamantane scaffold, unlike the 1-aminoadamantane core of amantadine and rimantadine, can be modified with sufficient alkyl adducts to persistently block the amantadine/rimantadine-resistant S31N mutant of influenza A (p2009 H1N1) in vitro [1]. Specifically, the addition of as little as one CH2 group to the methyl adduct of 2-methyl-2-aminoadamantane led to activity against M2 S31N viruses A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1) [1]. The study also found that wild-type strain A/Hong Kong/1/68 (H3N2) developed resistance to representative drugs within one passage, whereas the S31N mutant was slow (>8 passages) to develop resistance in vitro, and the resistant virus had no mutations in the M2 transmembrane domain [1]. This suggests an alternative mechanism of action beyond classical M2 channel blockade.

Resistance evasion
Class-level
2-alkyl derivatives overcome S31N; slow resistance (>8 passages)
Chemotype for resistance-evading antivirals
M2-independent mechanism suggested
Antiviral Resistance Influenza A Structure-Activity Relationship

Commercial Availability & Purity Specification

2-Adamantanamine, N,N-dimethyl-, hydrochloride (CAS 10535-34-9) is commercially available from specialized chemical suppliers with a documented minimum purity specification of 98% as determined by HPLC [1]. The compound is offered at production scales up to 100 kg, indicating reliable supply chain availability for both small-scale research and larger pilot studies [1]. This contrasts with less common adamantane derivatives that may require custom synthesis with variable purity and lead times.

Purity specification
Specification review
≥98% (HPLC); supply scale up to 100 kg
Supports batch-to-batch reproducibility
Vendor-specified; analytical verification recommended
Chemical Procurement Analytical Specification Synthesis Intermediate

2-Adamantanamine, N,N-dimethyl-, hydrochloride: Research & Industrial Applications


Sensory-Selective Anesthesia & Prolonged Nociceptive Block

Researchers investigating novel local anesthetic mechanisms can utilize 2-adamantanamine, N,N-dimethyl-, hydrochloride as a tool compound to study sensory-selective blockade. Evidence from direct comparative studies in rats demonstrates that this compound produces significantly longer nociceptive block than the standard local anesthetic mepivacaine (P < 0.01) and exhibits a unique sensory-selective profile (more nociceptive than motor block, P < 0.05) [1]. This profile is distinct from non-selective agents like lidocaine and mepivacaine, enabling targeted investigation of sensory neuron pharmacology and the development of analgesics with reduced motor impairment.

Next-Generation Influenza Antivirals Against Drug-Resistant Strains

Given the widespread resistance of circulating influenza A strains to amantadine and rimantadine due to the S31N M2 mutation, the 2-aminoadamantane scaffold represents a validated starting point for overcoming this resistance. Class-level evidence shows that 2-alkyl-2-aminoadamantane derivatives with sufficient alkyl adducts persistently block M2 S31N viruses in vitro and exhibit slow resistance development (>8 passages) through an M2-independent mechanism [2]. 2-Adamantanamine, N,N-dimethyl-, hydrochloride serves as a key synthetic intermediate for generating diverse 2-alkyl-2-aminoadamantane analogs for structure-activity relationship (SAR) studies aimed at developing resistance-evading influenza antivirals.

NMDA Receptor & Ion Channel Pharmacology Research

The amino-adamantane class is well-established as a source of uncompetitive NMDA receptor antagonists and ion channel modulators. Studies confirm that 2-alkyl-2-aminoadamantanes exhibit NMDA antagonistic activity comparable to amantadine [3], while the N,N-dimethyl substitution on the 2-aminoadamantane core may further modulate receptor kinetics and voltage-dependency. Researchers can employ 2-adamantanamine, N,N-dimethyl-, hydrochloride in patch-clamp electrophysiology studies to characterize open-channel blockade kinetics, voltage-dependence, and selectivity profiles relative to memantine and amantadine, contributing to the rational design of neuroprotective agents with improved therapeutic indices.

Probing Adamantane-Protein Interactions

The unique structural isomerism of 2-aminoadamantane relative to 1-aminoadamantane provides a valuable probe for mapping the steric and electronic requirements of adamantane-binding pockets in proteins. Binding data confirms that 2-adamantanamine retains measurable affinity for the influenza M2 proton channel (Kd = 2.36 µM) [4], demonstrating that the 2-position amine does not preclude target engagement. This compound can be used in competitive binding assays, X-ray crystallography, and molecular dynamics simulations to elucidate the binding modes of 2-substituted adamantanes, facilitating structure-based drug design across multiple target classes including viral ion channels and CNS receptors.

Application
Selection Property
Validation Focus
Sensory-selective nociceptive block model
Nociceptive vs motor block selectivity
Duration and sensory-specificity endpoints
Influenza A resistance-evading analog design
2-alkyl-2-aminoadamantane scaffold
S31N mutant antiviral activity and resistance rate
NMDA receptor open-channel blockade studies
NMDA antagonistic activity context
Patch-clamp kinetics and voltage-dependency
Adamantane binding pocket mapping
M2 proton channel binding affinity
Binding mode via competitive assays

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